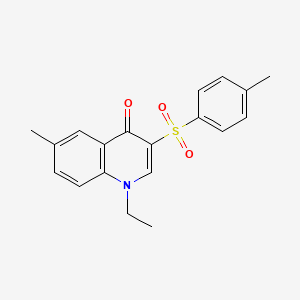![molecular formula C13H12Cl2N2 B2759768 1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1024471-90-6](/img/structure/B2759768.png)
1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a chemical compound with the molecular formula C15H20Cl2N2 . It is also known by the systematic name “(8aS)-2-[2-(3,4-Dichlorophenyl)ethyl]octahydropyrrolo[1,2-a]pyrazine” and the code BD1018 . The stereochemistry of this compound is absolute .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be represented by the SMILES notation: [H][C@@]12CCCN1CCN(CCC3=CC(Cl)=C(Cl)C=C3)C2 . The InChIKey for this compound is IGVDQXLOMXGWKN-ZDUSSCGKSA-N .
Physical And Chemical Properties Analysis
The molecular weight of “1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is 299.239 . The compound has one defined stereocenter . The specific physical and chemical properties of this compound are not detailed in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis and Optical Properties
- Optoelectronic Materials Development: Dipyrrolopyrazine derivatives, including structures related to "1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine," have been synthesized through regio-selective amination reactions. These compounds exhibit promising optical and thermal properties, suggesting their potential use in organic optoelectronic materials. The study by Meti et al. (2017) demonstrates efficient methods for synthesizing these derivatives, highlighting their significance in optoelectronic applications due to their favorable optical properties and molecular packing characteristics Meti et al., 2017.
Structural Elucidation and Antimicrobial Activity
- Antimicrobial Agents: Another aspect of research focuses on the synthesis and structural elucidation of various derivatives, including analysis of their antimicrobial properties. For instance, compounds synthesized from reactions involving related chemical structures have shown weak antibacterial activity, indicating potential for further exploration in developing new antimicrobial agents Anusevičius et al., 2014.
Synthesis Techniques and Chemical Properties
- Synthesis and Evaluation: Studies have also delved into the synthesis techniques of similar compounds, evaluating their chemical properties and potential applications. For example, Lukes et al. (2015) presented the synthesis and spectroscopic characterization of novel compounds, shedding light on their electronic structure and potential as spectroscopic or electrochemical materials Lukes et al., 2015.
Potential in Drug Discovery
- Anticancer Agents and Drug Synthesis: Research by Hu et al. (2018) on the synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines highlights their biological significance and potential applications in medicinal chemistry, particularly in the context of natural products and drug discovery Hu et al., 2018.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-9-3-4-10(11(15)8-9)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMLXDWPLXLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B2759697.png)


![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2759700.png)
![(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid](/img/structure/B2759701.png)
![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2759702.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)

